molecular formula C24H32N2O3 B10846965 benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime

benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime

Cat. No.: B10846965
M. Wt: 396.5 g/mol
InChI Key: LFWYEOAFEYYRNZ-LKUDQCMESA-N
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Description

Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime is a synthetic organic compound with the molecular formula C24H32N2O3. . This compound is characterized by the presence of a benzaldehyde group, a decyloxy substituent, and an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime typically involves multiple steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of appropriate reaction vessels, temperature control, and purification techniques to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted benzaldehyde derivatives.

Mechanism of Action

The primary mechanism of action of Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime involves the inhibition of FAAH. FAAH is an enzyme responsible for the degradation of bioactive fatty acid amides such as anandamide. By inhibiting FAAH, this compound increases the levels of anandamide, thereby enhancing its signaling functions and providing analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Benzaldehyde O-4-(decyloxy)phenylcarbamoyl oxime is unique due to its combined structural features, which contribute to its specific inhibitory activity against FAAH. This combination of functional groups is not commonly found in other FAAH inhibitors, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H32N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

[(E)-benzylideneamino] N-(4-decoxyphenyl)carbamate

InChI

InChI=1S/C24H32N2O3/c1-2-3-4-5-6-7-8-12-19-28-23-17-15-22(16-18-23)26-24(27)29-25-20-21-13-10-9-11-14-21/h9-11,13-18,20H,2-8,12,19H2,1H3,(H,26,27)/b25-20+

InChI Key

LFWYEOAFEYYRNZ-LKUDQCMESA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2

Origin of Product

United States

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